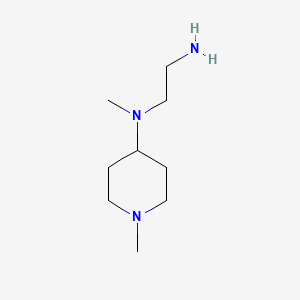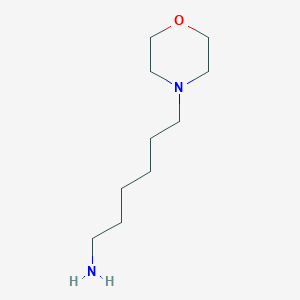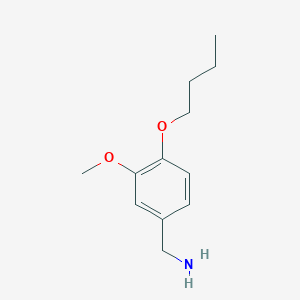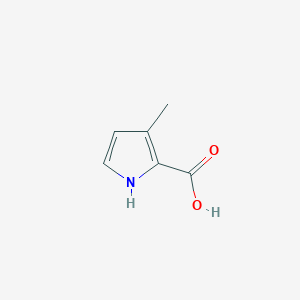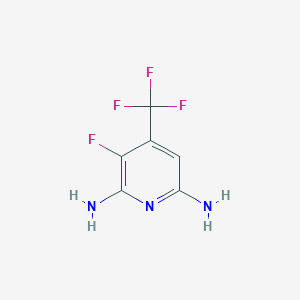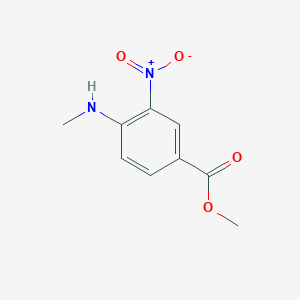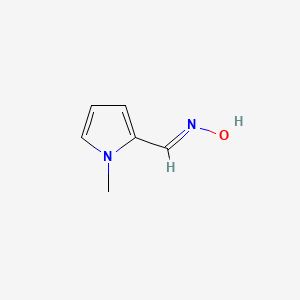
1-metil-1H-pirrol-2-carbaldehído oxima
Descripción general
Descripción
1-methyl-1H-pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
1-methyl-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Pyrrole compounds are generally known to interact with various biological targets due to their presence in many natural products and pharmaceuticals .
Mode of Action
Pyrrole derivatives can exhibit a wide range of biological activities, depending on their specific structures and the nature of their substituents .
Biochemical Pathways
Pyrrole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-1H-pyrrole-2-carbaldehyde oxime . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.
Análisis Bioquímico
Biochemical Properties
1-methyl-1H-pyrrole-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 1-methyl-1H-pyrrole-2-carbaldehyde oxime and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 1-methyl-1H-pyrrole-2-carbaldehyde oxime can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
1-methyl-1H-pyrrole-2-carbaldehyde oxime has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-methyl-1H-pyrrole-2-carbaldehyde oxime can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been found to impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule’s function . For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrrole-2-carbaldehyde oxime have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have also indicated that prolonged exposure to 1-methyl-1H-pyrrole-2-carbaldehyde oxime can result in cumulative effects on cellular function, such as changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrrole-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-methyl-1H-pyrrole-2-carbaldehyde oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and kidneys. Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium at room temperature, resulting in the formation of the oxime derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrrole-2-carbaldehyde: The precursor aldehyde.
1-methyl-1H-pyrrole-2-carboxylic acid: An oxidized derivative.
1-methyl-1H-pyrrole-2-carboxamide: An amide derivative.
Uniqueness
1-methyl-1H-pyrrole-2-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its aldehyde, carboxylic acid, and amide counterparts .
Propiedades
IUPAC Name |
(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMPNSDKOHWPJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55970-42-8 | |
| Record name | NSC191942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-methyl-1H-pyrrole-2-carbaldehyde oxime interact with manganese(III) ions and what is the significance of the resulting structure?
A1: 1-methyl-1H-pyrrole-2-carbaldehyde oxime acts as a ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. [] This interaction leads to the formation of a unique {Mn(III)25} cluster with a barrel-like structure. These clusters are not isolated but are bridged by sodium ions (Na+) to create a one-dimensional polymeric chain. The resulting supramolecular structure exhibits single-molecule magnetic behavior, which is of significant interest in the field of molecular magnetism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
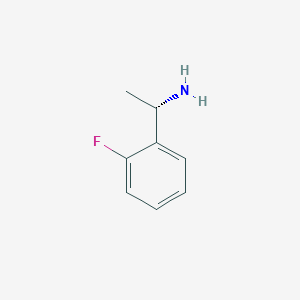
![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)

